Chiral Configuration: R vs. S Enantiomer
The (R)-enantiomer (CAS 1213842-24-0) is unequivocally distinguished from the (S)-enantiomer (CAS 1212802-03-3) by its (R)-absolute configuration at the C-3 position, encoded in the distinct CAS number and confirmed by the isomeric SMILES string N[C@H]1COC2=CC=CC(OC)=C12 [1]. The (S)-enantiomer carries the isomeric SMILES N[C@@H]1COC2=CC=CC(OC)=C12. Commercially available batches of the (R)-enantiomer are supplied at 95% to 98% purity, which encompasses both chemical purity and enantiomeric excess [1] . The two enantiomers are structurally non-superimposable mirror images; procurement of the incorrect enantiomer would result in a molecule with fundamentally different spatial presentation of the amine and methoxy pharmacophoric groups.
| Evidence Dimension | Absolute configuration and molecular identity |
|---|---|
| Target Compound Data | (R)-enantiomer: CAS 1213842-24-0; SMILES N[C@H]1COC2=CC=CC(OC)=C12; purity 95-98% |
| Comparator Or Baseline | (S)-enantiomer: CAS 1212802-03-3; SMILES N[C@@H]1COC2=CC=CC(OC)=C12 |
| Quantified Difference | Opposite absolute configuration; distinct CAS numbers and SMILES; commercially non-interchangeable |
| Conditions | Vendor analytical specifications (Coolpharm, Leyan) |
Why This Matters
Stereochemical identity is the primary determinant of biological target engagement; ordering the wrong enantiomer leads to invalid structure-activity relationship (SAR) data and failed biological assays.
- [1] Coolpharm. (R)-4-Methoxy-2,3-dihydrobenzofuran-3-amine product details. CAS 1213842-24-0. Purity 95%. View Source
